2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole
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Overview
Description
- Starting materials: 3,4-dimethoxybenzyl chloride.
- Reaction conditions: Nucleophilic substitution reaction with the triazolo-pyrimidine core.
Attachment of the Benzothiazole Moiety
- Starting materials: 2-aminobenzothiazole.
- Reaction conditions: Condensation reaction under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole typically involves multi-step organic reactions
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Formation of the Pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine Core
- Starting materials: 2,4-diaminopyrimidine and ethyl acetoacetate.
- Reaction conditions: Cyclization under acidic conditions to form the triazolo-pyrimidine core.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
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Reduction
- Reduction of the nitro groups (if present) to amines using reagents like hydrogen gas and palladium on carbon (Pd/C).
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Substitution
- Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with Pd/C, sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂), nitrating agents like nitric acid (HNO₃).
Major Products
- Oxidation products include quinones and other oxidized derivatives.
- Reduction products include amines and reduced aromatic rings.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of multiple aromatic and heterocyclic rings.
Biology
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine
- Explored as a potential anticancer agent due to its ability to interfere with cell proliferation.
- Studied for its antimicrobial properties against various bacterial and fungal strains.
Industry
- Potential applications in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes and receptors. The presence of multiple aromatic and heterocyclic rings allows it to fit into the active sites of these targets, inhibiting their function. This can lead to the disruption of critical biological pathways, such as those involved in cell division and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-[2-(3,4-Dimethoxybenzyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole: Lacks the dimethyl groups, leading to different electronic properties.
2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzoxazole: Contains a benzoxazole moiety instead of benzothiazole, affecting its reactivity and biological activity.
Uniqueness
The unique combination of the 3,4-dimethoxybenzyl, dimethyl-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine, and benzothiazole moieties in this compound provides distinct electronic and steric properties, making it a valuable candidate for various scientific and industrial applications.
Properties
Molecular Formula |
C25H22N6O2S |
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Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C25H22N6O2S/c1-14-15(2)31(25-27-17-7-5-6-8-20(17)34-25)23-22(14)24-28-21(29-30(24)13-26-23)12-16-9-10-18(32-3)19(11-16)33-4/h5-11,13H,12H2,1-4H3 |
InChI Key |
DYBKYWGAZHGFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6S5)C |
Origin of Product |
United States |
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